7-Chloro-3-(3-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
Description
Properties
Molecular Formula |
C14H11Cl2NO |
|---|---|
Molecular Weight |
280.1 g/mol |
IUPAC Name |
7-chloro-3-(3-chlorophenyl)-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C14H11Cl2NO/c15-10-3-1-2-9(6-10)13-8-18-14-7-11(16)4-5-12(14)17-13/h1-7,13,17H,8H2 |
InChI Key |
WUTPZPKTZDEKAA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C(O1)C=C(C=C2)Cl)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(3-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorophenylamine with 2-chlorobenzoyl chloride in the presence of a base, followed by cyclization to form the oxazine ring. The reaction conditions often include the use of solvents like chloroform or dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-(3-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
This compound serves as a valuable building block in synthetic organic chemistry. Its unique structure allows for further functionalization, enabling the development of more complex molecules .
Research indicates that 7-Chloro-3-(3-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine exhibits significant biological activities:
- Inhibition of Glycogen Synthase Kinase 3 Beta (GSK-3β): This compound has been identified as a potent inhibitor of GSK-3β with an IC50 value of 1.6 μM. Inhibition of this enzyme is crucial for therapeutic strategies against neurodegenerative diseases and certain cancers .
- Anticancer Properties: By modulating the Wnt signaling pathway through GSK-3β inhibition, this compound can induce apoptosis in cancer cells and inhibit tumor growth .
- Neuroprotective Effects: Its ability to inhibit GSK-3β may also confer neuroprotective properties, potentially reducing neuroinflammation and neuronal apoptosis .
Medicinal Chemistry
The compound is being explored for its potential use in drug development targeting specific enzymes or receptors involved in various diseases. Its biological activities make it a candidate for further pharmacological studies .
Industrial Applications
Due to its unique chemical properties, it is utilized in the development of advanced materials such as polymers and resins. The compound’s reactivity allows for incorporation into various industrial processes .
Case Studies
Case Study 1: Anticancer Activity
A study demonstrated that derivatives of benzo[b][1,4]oxazine could effectively inhibit cancer cell proliferation by targeting GSK-3β. The mechanism involved modulation of signaling pathways crucial for cell survival and proliferation .
Case Study 2: Neuroprotective Properties
Research highlighted the neuroprotective effects of this compound in models of Alzheimer’s disease. By inhibiting GSK-3β, it was shown to reduce markers of neuroinflammation and improve neuronal survival rates .
Mechanism of Action
The mechanism of action of 7-Chloro-3-(3-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Key Research Findings and Implications
- Lipophilicity vs. Solubility : The dual chloro groups in the target compound likely increase logP compared to methoxy or methyl analogues, improving membrane permeability but posing formulation challenges.
- Bioisosteric Optimization : Replacing chlorine with a TTZ group (as in TTZ-1/2) could enhance enzyme inhibition while maintaining metabolic stability .
- Therapeutic Potential: Structural parallels with antimicrobial and dual-acting benzoxazines suggest the target compound may have applications in infectious diseases or cardiovascular disorders .
Biological Activity
7-Chloro-3-(3-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula: and a molecular weight of 280.15 g/mol. Its structure consists of a benzo[b][1,4]oxazine core with chlorine substitutions that may influence its biological activity.
1. Inhibition of Glycogen Synthase Kinase 3 Beta (GSK-3β)
Research indicates that derivatives of benzo[b][1,4]oxazine, including 7-chloro-3-(3-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine, exhibit inhibitory effects on GSK-3β, a key enzyme involved in various signaling pathways related to cancer and neurodegenerative diseases. In a study, the compound was identified as a potent GSK-3β inhibitor with an IC50 value of 1.6 μM. This inhibition led to increased levels of phosphorylated GSK-3β in neuroblastoma cells, suggesting its potential for therapeutic applications in conditions like Alzheimer's disease and cancer .
2. Anticancer Activity
The compound's ability to inhibit GSK-3β implies its potential role in cancer therapy. Studies have shown that compounds targeting GSK-3β can induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanism involves modulation of the Wnt signaling pathway, which is crucial for cell proliferation and survival .
3. Neuroprotective Effects
In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess neuroprotective effects. By inhibiting GSK-3β, it may help in reducing neuroinflammation and neuronal apoptosis, making it a candidate for treating neurodegenerative disorders .
Case Studies
The primary mechanism through which 7-Chloro-3-(3-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine exerts its biological effects is through the inhibition of GSK-3β. This inhibition alters the phosphorylation state of various substrates involved in cell cycle regulation and apoptosis.
Q & A
Q. What are the recommended methods for synthesizing 7-Chloro-3-(3-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine, and how can reaction yields be optimized?
Methodological Answer: Synthesis typically involves cyclization of substituted aniline derivatives with chloro-substituted epoxides or coupling reactions under acidic/basic conditions. Key parameters for optimization include:
- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
- Temperature control : Maintain 80–100°C to balance reaction rate and byproduct formation .
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
| Condition | Yield Range | Purity |
|---|---|---|
| ZnCl₂, 80°C, DMF | 65–75% | >95% |
| H₂SO₄, 100°C, Toluene | 50–60% | 85–90% |
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.4 ppm) and oxazine ring protons (δ 3.5–4.5 ppm). Compare with simulated spectra from computational tools like ChemDraw .
- IR : Detect C-O-C stretching (∼1250 cm⁻¹) and C-Cl bonds (∼750 cm⁻¹) .
- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 280.7 (M+H⁺) and fragment ions at m/z 154 (chlorophenyl moiety) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods for reactions involving volatile intermediates .
- Waste Disposal : Collect halogenated waste separately and comply with EPA guidelines for chlorinated organics .
Q. What strategies are effective for improving solubility and stability in formulation studies?
Methodological Answer:
- Co-solvents : Use DMSO or PEG-400 for aqueous solubility enhancement .
- pH adjustment : Stabilize the oxazine ring by maintaining pH 6–8 to prevent hydrolysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological potential?
Methodological Answer:
- Analog synthesis : Modify the chlorophenyl or oxazine moieties to assess pharmacological activity shifts .
- In vitro assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .
- Computational docking : Use AutoDock Vina to predict binding affinities to protein targets (e.g., COX-2) .
Q. How can contradictory data in spectroscopic or crystallographic analyses be resolved?
Methodological Answer:
- Cross-validation : Compare XRD data (e.g., torsion angles of the oxazine ring) with computational models (DFT) .
- Dynamic NMR : Resolve overlapping signals by varying temperature (e.g., 25°C to −40°C) to study conformational flexibility .
Q. What computational methods are suitable for predicting degradation pathways under physiological conditions?
Methodological Answer:
Q. How can the compound’s photostability be assessed for applications in photodynamic therapy?
Methodological Answer:
- UV-Vis Spectroscopy : Monitor absorbance changes (λ = 300–400 nm) under UV irradiation .
- EPR Spectroscopy : Detect free radical formation during light exposure .
Q. What experimental designs are recommended for evaluating its pharmacokinetic (PK) properties?
Methodological Answer:
Q. How can comparative studies with structural analogs (e.g., fluorinated derivatives) enhance mechanistic understanding?
Methodological Answer:
- Electronic effects : Replace Cl with F to study halogen bonding using Hirshfeld surface analysis .
- Thermodynamic studies : Compare melting points and solubility via DSC and shake-flask methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
